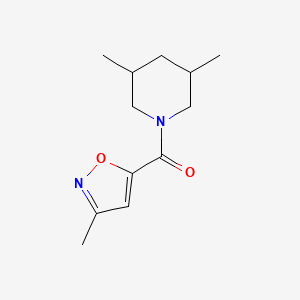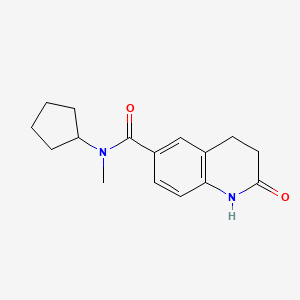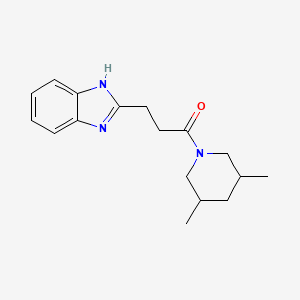
1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as Methyl-Ketamine or Methoxetamine (MXE) and belongs to the arylcyclohexylamine class of dissociative anesthetics. The compound has been studied for its potential use in the treatment of depression, anxiety, and chronic pain.
Wirkmechanismus
The exact mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to the inhibition of glutamate neurotransmission. This inhibition results in the dissociative and anesthetic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include dissociation, anesthesia, and analgesia. The compound has also been shown to have antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone in lab experiments include its potential therapeutic properties, its ability to induce dissociation and anesthesia, and its relatively low toxicity. However, the limitations of using this compound include the lack of knowledge about its long-term effects, potential side effects, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone. These include:
1. Further studies to understand the compound's mechanism of action and its potential therapeutic properties.
2. Exploration of the compound's effects on different types of pain, including neuropathic pain.
3. Investigation of the compound's potential use in the treatment of addiction and substance abuse disorders.
4. Development of safer and more effective analogs of the compound for use in clinical settings.
5. Investigation of the compound's potential use in veterinary medicine.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic properties. The compound has been shown to have antidepressant and anxiolytic effects in animal models and has the potential to be used in the treatment of depression, anxiety, and chronic pain. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone involves the reaction of 4-methylpiperidine with 2-methylmorpholine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone has been studied for its potential therapeutic properties in various scientific research studies. The compound has been shown to have antidepressant and anxiolytic effects in animal models, which makes it a potential candidate for the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11-3-5-14(6-4-11)10-13(16)15-7-8-17-12(2)9-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPGKCYFIXKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)



![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)

![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)

